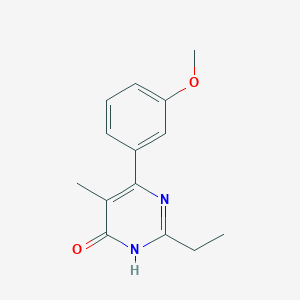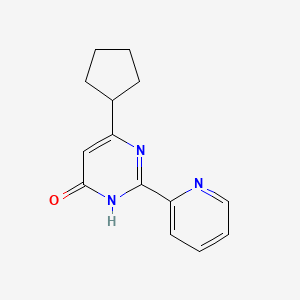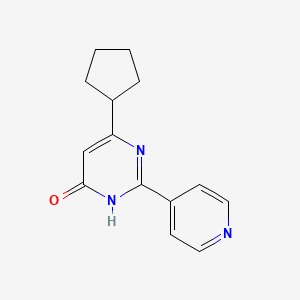![molecular formula C13H10N2O2S B7356363 2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B7356363.png)
2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its potential biochemical and physiological effects. In
Applications De Recherche Scientifique
2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it can reduce the production of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of certain enzymes. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This compound can be used to study the mechanisms of cancer growth and inflammation, as well as potential treatments for these conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol. One area of interest is its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis method for this compound can be optimized for higher yield and purity, which can improve its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol involves a multi-step process. The first step involves the reaction of 2-mercaptobenzothiazole with 2-bromo-4-methyl-5-nitrophenol, which results in the formation of this compound. This synthesis method has been optimized for high yield and purity.
Propriétés
IUPAC Name |
2-[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-10(6-14-17-8)11-7-18-13(15-11)9-4-2-3-5-12(9)16/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHWOXLWWCWAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)
![6-[[2-(hydroxymethyl)piperidin-1-yl]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356289.png)

![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)
![4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356319.png)
![3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356326.png)
![3-[(2-Tert-butyl-1,3-thiazol-4-yl)methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356332.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356333.png)
![3-[2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356338.png)


![(1R,2R)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B7356358.png)
